molecular formula C27H27N3O4S2 B14125925 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide CAS No. 1172229-75-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide

Cat. No.: B14125925
CAS No.: 1172229-75-2
M. Wt: 521.7 g/mol
InChI Key: XQHCQKNEGQIFCL-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects . Molecular docking studies have shown that this compound can bind to specific protein targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-diethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzothiazole and thieno[2,3-c]pyridine rings, along with the acetyl and diethoxybenzamide groups, makes it a versatile compound for various applications .

Properties

CAS No.

1172229-75-2

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-diethoxybenzamide

InChI

InChI=1S/C27H27N3O4S2/c1-4-33-20-11-10-17(14-21(20)34-5-2)25(32)29-27-24(26-28-19-8-6-7-9-22(19)35-26)18-12-13-30(16(3)31)15-23(18)36-27/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,29,32)

InChI Key

XQHCQKNEGQIFCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C4=NC5=CC=CC=C5S4)OCC

Origin of Product

United States

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